1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone
Description
1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane core substituted with a phenyl group at the 1-position and an ethanone (acetyl) group at the 2-position. The bicyclo[2.1.1]hexane system consists of a six-membered ring with two bridging carbon atoms, creating significant ring strain and a compact, rigid geometry.
Properties
IUPAC Name |
1-(1-phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZMLQJNKDOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formal [2+2] Cycloaddition of Azabicyclo[1.1.0]butanes
A pivotal method for constructing the 2-azabicyclo[2.1.1]hexane core involves the photochemical formal cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes. This approach, developed by researchers in 2024, employs a polar-radical-polar relay mechanism to overcome the challenges associated with direct single-electron reductions of ABBs.
Mechanistic Overview :
- Acid-Mediated Ring-Opening : Treatment of ABBs with bromine in acidic conditions generates bromoazetidines, which serve as key intermediates.
- Debrominative Radical Formation : Photochemical initiation under UV light (365 nm) facilitates the formation of azetidinyl radicals, which undergo cycloaddition with styrenes to yield the bicyclo[2.1.1]hexane scaffold.
- Functionalization : Post-cycloaddition acetylation using acetyl chloride in the presence of triethylamine introduces the ethanone moiety at the 2-position.
Optimization Data :
1,3-Dipolar Cycloaddition with Azomethine Ylides
An alternative route leverages the 1,3-dipolar cycloaddition of stable azomethine ylides (e.g., Ruhemann’s purple protonated form) with cyclopropenes. This method, reported in 2022, enables the synthesis of bis-spirocyclic analogs but is adaptable to monocyclic systems.
Procedure :
- Ylide Generation : Reaction of ninhydrin with sarcosine in THF under reflux produces the protonated azomethine ylide.
- Cycloaddition : Addition of 1-phenylcyclopropene to the ylide solution at room temperature forms the bicyclo[2.1.1]hexane core with high diastereofacial selectivity.
- Oxidative Functionalization : Treatment with Jones reagent (CrO3/H2SO4) oxidizes a pendant methyl group to the ethanone functionality.
Key Observations :
- Solvent Effects : Aprotic solvents (THF, DMF) enhance reaction rates compared to protic solvents.
- Yield : 74–79% for cycloaddition; 65–70% for oxidation.
Multi-Step Synthesis from Pyrrolidine Precursors
Ring Expansion via Diels-Alder Reaction
A classical approach involves the Diels-Alder reaction of pyrrolidine-derived enamines with dienophiles such as maleic anhydride. This method, adapted from Fraser and Swingle’s 1970 synthesis of 7-azabicyclo[2.2.1]heptane, requires modifications to accommodate the [2.1.1] system.
Steps :
- Enamine Formation : Condensation of pyrrolidine with cyclohexanone in toluene under Dean-Stark conditions.
- Cycloaddition : Reaction with acetylenedicarboxylate at 120°C to form the bicyclic lactam.
- Reduction and Acetylation : Hydrogenation over PtO2 followed by acetylation yields the target compound.
Challenges :
- Low overall yield (18–36%) due to competing side reactions.
- Requires high-pressure hydrogenation equipment.
Analytical Characterization and Purification
Chromatographic Separation of Diastereomers
The presence of erythro- and threo-diastereomers necessitates rigorous purification. Preparative thin-layer chromatography (TLC) on silica gel (ethyl acetate mobile phase) effectively isolates racemates, as demonstrated in the synthesis of 4-fluoromethylphenidate analogs.
Conditions :
Spectroscopic Analysis
- GC-MS : Base peak at m/z 84 (C5H10N+) and m/z 190 (C12H13FN+) confirm the bicyclic structure.
- HPLC : Retention times of 8.90 min (erythro) and 9.81 min (threo) using a C18 column (acetonitrile/water gradient).
- NMR : Distinct signals for the acetyl group (δ 2.1 ppm, singlet) and phenyl protons (δ 7.2–7.4 ppm, multiplet).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Photochemical Cycloaddition | 70–82 | Scalable, mild conditions | Requires UV light setup |
| 1,3-Dipolar Cycloaddition | 74–79 | High diastereoselectivity | Limited substrate scope |
| Diels-Alder Route | 18–36 | Uses inexpensive reagents | Low yield, multiple steps |
Chemical Reactions Analysis
1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its pharmacological properties, which may lead to the development of new therapeutic agents. Its structure is conducive to interactions with biological targets, such as enzymes and receptors.
Case Study:
A study explored the compound's potential as a probe for studying enzyme mechanisms and protein-ligand interactions. The rigid structure allows it to fit into binding sites, modulating enzyme activity effectively.
Synthesis of Complex Molecules
Due to its unique structural features, 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone serves as a precursor in synthesizing more complex organic molecules. It is utilized in developing new synthetic methodologies that expand the toolbox available to chemists.
Data Table: Synthesis Applications
| Application Area | Description |
|---|---|
| Building Block | Used in synthesizing complex organic compounds |
| Synthetic Methodologies | Development of new reaction pathways |
| Heterocycle Formation | Reaction with bi-dentate reagents to form heterocycles |
Biological Research
In biological applications, the compound is being evaluated for its effects on various biological systems, including its potential anticancer properties.
Case Study:
Research focused on the compound's interaction with cancer cell lines revealed promising results in inhibiting cell proliferation, suggesting its potential as an anticancer agent .
Materials Science
The compound's stability and reactivity make it suitable for applications in materials science, particularly in the synthesis of advanced materials like polymers and nanomaterials.
Data Table: Material Applications
| Material Type | Application |
|---|---|
| Polymers | Used as a monomer or additive |
| Nanomaterials | Involved in creating functional nanostructures |
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone and related compounds:
Key Observations:
Bicyclo Ring Size and Strain: The main compound and {2-azabicyclo[2.1.1]hexan-1-yl}methanol share the strained bicyclo[2.1.1]hexane system, which imposes unique conformational constraints. In contrast, 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-Ethanone has a larger bicyclo[4.2.1]non-2-en ring, reducing strain but introducing unsaturation (double bond), which may enhance reactivity toward electrophiles.
Functional Groups: The ethanone group in the main compound and compounds provides a polar ketone moiety, enabling nucleophilic additions or hydrogen bonding. In contrast, {2-azabicyclo[2.1.1]hexan-1-yl}methanol contains a hydroxyl group, favoring hydrogen bonding and oxidation reactions.
Aromatic vs. Aliphatic Substituents: The phenyl group in the main compound increases lipophilicity compared to the aliphatic substituents in and compounds.
Physicochemical and Reactivity Differences
- Solubility: The phenyl group in the main compound likely reduces water solubility compared to the smaller {2-azabicyclo[2.1.1]hexan-1-yl}methanol . However, the ethanone group may improve solubility in polar aprotic solvents relative to the tricyclic compound .
- Reactivity: The ethanone group in the main compound and can undergo keto-enol tautomerism or nucleophilic attacks. The unsaturated bridge in ’s compound may participate in Diels-Alder reactions. The hydroxyl group in ’s compound is prone to oxidation or esterification.
Biological Activity
1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone, a compound characterized by its bicyclic structure and nitrogen inclusion, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a bicyclic framework that includes a nitrogen atom, which is critical for its interaction with biological targets. The synthesis of this compound typically involves cycloaddition reactions or modifications of existing azabicyclo structures. Recent studies have reported efficient synthetic routes that leverage photochemical conditions to produce various derivatives of azabicyclo compounds, enhancing their bioactivity profiles .
The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anticholinergic Activity : By blocking acetylcholine receptors, it can modulate synaptic transmission, potentially benefiting conditions like Parkinson's disease.
- Dopaminergic Effects : It may influence dopamine pathways, which are crucial in the management of schizophrenia and mood disorders .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the effects of this compound in various models:
- Neurodegeneration Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective properties.
- Pain Management Study : In a controlled trial involving inflammatory pain models, the compound demonstrated significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : Assays conducted on cultured neurons showed that this compound effectively reduced oxidative stress markers, suggesting its antioxidant capabilities .
- In vivo Studies : Animal studies revealed that the compound could enhance memory retention and learning abilities in aged rodents, supporting its potential role in cognitive enhancement therapies .
Q & A
What are the established synthetic methodologies for 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone, and how do reaction conditions influence product purity?
The compound is synthesized via intramolecular [2+2] photocycloaddition using acetophenone as a sensitizer. Key steps include:
- Substrate Selection : Allylamine derivatives and aryl/pyridyl ketones are chosen to introduce substituents on the azabicyclo ring.
- Reaction Optimization : UV irradiation in inert solvents (e.g., THF) under nitrogen ensures controlled cycloaddition.
- Purification : Recrystallization (e.g., methanol) or column chromatography removes unreacted starting materials.
Yield and purity depend on the steric and electronic properties of the starting ketone and amine. For example, electron-withdrawing groups on the aryl ring may slow the reaction, requiring extended irradiation .
How can X-ray crystallography and SHELX software resolve ambiguities in the structural determination of the azabicyclo[2.1.1]hexane core?
- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) is critical for resolving the strained bicyclo[2.1.1]hexane geometry.
- Refinement with SHELXL : SHELXL refines positional and thermal parameters, addressing challenges like disorder in the phenyl ring or azabicyclo bridgehead atoms.
- Validation Tools : The program flags outliers in bond lengths/angles (e.g., bridgehead C–N distances ~1.47 Å), ensuring consistency with expected sp³ hybridization. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) should be analyzed using R-factor metrics and electron density maps .
What advanced spectroscopic techniques are recommended for characterizing substituent effects on the azabicyclo[2.1.1]hexane ring?
- IR Spectroscopy : C=O stretching frequencies (~1700 cm⁻¹) shift with conjugation to the bicyclo ring’s nitrogen lone pair. Steric hindrance from phenyl groups may broaden peaks .
- NMR Analysis : ¹H NMR reveals diastereotopic protons on the bridgehead carbons (δ 2.5–3.5 ppm). ¹³C NMR distinguishes quaternary carbons in the bicyclo system (δ 55–65 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the phenyl group (m/z ~105) .
How can computational modeling predict the regioselectivity of electrophilic substitutions on the phenyl ring in this compound?
- DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to map electron density. The phenyl ring’s para position to the azabicyclo group shows higher electron density, favoring electrophilic attack.
- Reactivity Descriptors : Fukui indices (f⁺) identify nucleophilic sites. For example, nitration may occur at the para position due to directing effects from the electron-rich bicyclo nitrogen .
- MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) can modulate reaction pathways, validated experimentally via HPLC monitoring of substitution products .
What strategies address contradictions between experimental and theoretical vibrational spectra for this compound?
- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to align computed IR frequencies with experimental data.
- Conformational Sampling : Use molecular dynamics (MD) to account for ring puckering or solvent-induced conformational changes not captured in static DFT models.
- Hybrid Approaches : Compare experimental IR data with solid-state DFT (e.g., using CRYSTAL17) to incorporate crystal-packing effects .
How can the azabicyclo[2.1.1]hexane scaffold be modified to study structure-activity relationships (SAR) in biological targets?
- Derivatization Routes :
- N-Alkylation : React with methyl iodide or benzyl chloride to modify the bridgehead nitrogen’s steric profile.
- Aryl Substitution : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups via Suzuki coupling on the phenyl ring.
- SAR Analysis : Test derivatives for binding affinity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key pharmacophore elements .
What crystallographic software suites are recommended for resolving twinning or disorder in azabicyclo[2.1.1]hexane derivatives?
- WinGX Suite : Integrates SHELXS/SHELXL for structure solution and refinement. Use the TWIN command to handle twinning (e.g., pseudo-merohedral twinning common in bicyclic systems).
- PLATON : The ADDSYM tool detects missed symmetry, critical for high-Z′ structures.
- ORTEP-3 : Visualizes thermal ellipsoids to identify disorder in the phenyl or bridgehead moieties .
How does the azabicyclo[2.1.1]hexane ring’s strain influence its reactivity in ring-opening or rearrangement reactions?
- Strain Analysis : The ring’s bridgehead strain (~30 kcal/mol) drives reactivity.
- Ring-Opening Mechanisms : Acid-catalyzed hydrolysis may cleave the C–N bond, forming a diene intermediate.
- Photorearrangements : UV exposure could induce [1,3]-sigmatropic shifts, monitored by time-resolved NMR or UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
